molecular formula C12H15NO3 B13088267 Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B13088267
M. Wt: 221.25 g/mol
InChI Key: SVGUMTWQFBBVMI-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a high-purity synthetic intermediate primarily used in medicinal chemistry and drug discovery research. This compound features a tetrahydroindole scaffold, a structure of significant interest in pharmaceutical development due to its presence in various bioactive molecules . The molecule contains both an ester and a formyl group, making it a versatile building block for further chemical modifications, including Friedel-Crafts acylations and other functionalization reactions to create diverse indole-based compound libraries . Indole derivatives demonstrate a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The 4,5,6,7-tetrahydro-1H-indole core provides a privileged scaffold for designing novel therapeutic agents, particularly as researchers explore newer therapeutic possibilities . This specific formyl-substituted derivative serves as a key precursor in synthesizing more complex molecular architectures for biological evaluation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment. The structural features of this molecule make it particularly valuable for investigating structure-activity relationships in heterocyclic chemistry and pharmaceutical development.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h7,13H,2-6H2,1H3

InChI Key

SVGUMTWQFBBVMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCCC2)C=O

Origin of Product

United States

Chemical Reactions Analysis

Formylation and Esterification

The formyl group at the 3-position enables oxidation and condensation reactions, while the ethyl ester at the 2-position allows for esterification or hydrolysis. Key pathways include:

  • Oxidation of Aldehydes : The formyl group can be oxidized to carboxylic acids under controlled conditions (e.g., iodine in methanol) .

  • Esterification : Methanol and potassium carbonate catalyze the formation of methyl esters from carboxylic acids, as demonstrated in quinoline analogs .

Reaction TypeReagentsProductYield RangeSource
Aldehyde oxidationI₂, K₂CO₃, MeOHEthyl indole-2-carboxylic acid70–98%
EsterificationMeOH, K₂CO₃Methyl ester derivatives70–98%

Condensation and Cyclization

The compound undergoes nucleophilic addition and cyclocondensation reactions, forming heterocycles or bioactive derivatives:

  • Thiosemicarbazide Condensation : Fusion reactions with thiosemicarbazide yield thiosemicarbazones (e.g., 3 in Scheme 1 of ), which are precursors for kinase inhibitors .

  • Multicomponent Reactions : L-proline-catalyzed reactions with malononitrile or methyl cyanoacetate produce pyrano[3,2-c]chromenones (e.g., 79a–h ) .

Condensation ReagentReaction ConditionsProduct ClassSource
ThiosemicarbazideFusion (5 min)Thiosemicarbazones
MalononitrileL-proline, refluxPyrano[3,2-c]chromenones

Functional Group Transformations

The ethyl ester and formyl groups enable selective modifications:

  • Reduction : Sodium borohydride reduces imine bonds formed during condensation reactions .

  • Substitution : Bromine substitution at the 4-position (as in 28d ) introduces reactive sites for further functionalization .

TransformationReagentOutcomeSource
Imine bond reductionNaBH₄, MeOHAmino derivatives
Bromine substitutionBr₂, K₂CO₃4-bromo-indole derivatives

Mechanistic Insights

Reaction mechanisms often involve:

  • Nucleophilic Addition : The aldehyde group reacts with nucleophiles (e.g., thiosemicarbazide) to form imines .

  • Knoevenagel Condensation : Malononitrile or methyl cyanoacetate engage in conjugate additions, facilitating cyclization .

  • Catalytic Roles : L-proline acts as a chiral catalyst in multicomponent reactions, enabling stereoselective cyclizations .

Scientific Research Applications

Synthesis of Indole Derivatives

Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a precursor for synthesizing other indole derivatives. The tetrahydroindole framework can be modified to create compounds with diverse biological activities. This versatility is particularly valuable in drug discovery and development.

Emerging research indicates that indole derivatives, including this compound, may influence various biochemical pathways. Studies suggest potential applications in:

  • Anticancer Research : Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing.
  • Antimicrobial Studies : The compound's structural features may contribute to its effectiveness against certain bacterial strains.

Pharmacological Research

The compound has been explored for its pharmacological properties, particularly in relation to its interaction with biological targets. Preliminary studies suggest that it may exhibit synergistic effects when combined with other therapeutic agents.

Material Science

Due to its unique chemical structure, this compound may find applications in material science, particularly in the development of polymers and other materials with specific properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at certain concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound revealed promising results against Gram-positive bacteria. The study highlighted the mechanism of action and potential for developing new antimicrobial agents based on this indole derivative.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and potential applications of compounds related to this compound:

Compound NameStructural FeaturesPotential Applications
Ethyl 3-formyl-1H-indole-2-carboxylateLacks tetrahydro structure; only one formyl groupSynthesis of simpler indoles
Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylateContains bromine at the 4-positionPotential halogenation reactions
Ethyl 4-bromo-3-hydroxy-1H-indole-2-carboxylateHydroxymethyl instead of formylInvestigations into alcohol derivatives
Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylateMethyl substitution at the 3-positionAltered biological activity

Mechanism of Action

Comparison with Similar Compounds

Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • Structure : Methyl group replaces the formyl group at position 3.
  • Synthesis : Chemoselective reduction of the formyl group using Et₃SiH/I₂ .
  • Key Differences :
    • Reactivity : The methyl group is inert compared to the electrophilic formyl group, limiting participation in condensation reactions.
    • Spectroscopic Data : In $^1$H NMR, the methyl group appears as a singlet at 2.41 ppm, whereas the formyl proton (absent here) typically resonates at 9–10 ppm .
    • Applications : Used in stable intermediates for pharmaceuticals, where oxidation sensitivity is a concern .

Ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • Structure : Bromine atom replaces the formyl group.
  • Synthesis : Likely via electrophilic bromination or substitution.
  • Key Differences :
    • Reactivity : Bromine serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Molecular Weight : Higher (272.14 g/mol) due to bromine’s atomic mass .
    • Applications : Valuable in synthesizing biaryl structures for medicinal chemistry .

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • Structure : Ketone (oxo) group at position 6.
  • Synthesis : Oxidation of the tetrahydroindole ring.
  • Key Differences :
    • Hydrogen Bonding : The oxo group participates in hydrogen bonding, influencing crystal packing.
    • Reactivity : Susceptible to nucleophilic attack at the carbonyl carbon .

Substituent Modifications at Position 2

Ethyl 5-fluoroindole-2-carboxylate Derivatives

  • Structure : Fluorine at position 5; ester retained at position 2.
  • Synthesis : Coupling with aromatic amines under reflux conditions .
  • Key Differences :
    • Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the indole ring.
    • Applications : Used in anti-cancer and kinase inhibitor research .

Analytical and Spectral Comparisons

Property Ethyl 3-formyl-tetrahydroindole Ethyl 3-methyl-tetrahydroindole Ethyl 3-bromo-tetrahydroindole
$^1$H NMR (Key Signals) Formyl proton: ~9.8–10.2 ppm (s) Methyl protons: 2.41 ppm (s) Aromatic protons: ~6.8–7.5 ppm (m)
IR (cm⁻¹) C=O (ester): ~1700; CHO: ~1680 C=O (ester): ~1700; no CHO C=O (ester): ~1700; C-Br: ~560
Molecular Weight 221.25 g/mol 207.27 g/mol 272.14 g/mol

Biological Activity

Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS No. 203207-32-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H15NO3C_{12}H_{15}NO_{3}, with a molecular weight of approximately 221.25 g/mol. The compound features an indole ring system that is known for its diverse biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of indole have been shown to possess cytotoxic effects against various cancer cell lines such as HT29 (colorectal cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The presence of specific substituents on the indole ring can enhance this activity.

CompoundCell LineIC50 (µM)
Compound AHT2910–30
Compound BA5495.39
Ethyl derivativeMDA-MB-231>100

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation. SAR studies suggest that modifications to the ethyl group or the carboxylate moiety can significantly influence the compound's efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating or withdrawing groups on the indole ring can modulate the biological activity of the compound. For example:

  • Electron-Withdrawing Groups: Enhance cytotoxicity by stabilizing reactive intermediates.
  • Electron-Donating Groups: May improve solubility and bioavailability.

Case Studies

  • Indole Derivatives in Cancer Therapy
    • A study published in a peer-reviewed journal demonstrated that indole derivatives with similar structures to this compound exhibited significant growth inhibition in human glioblastoma and melanoma cell lines . The highest activity was attributed to specific substitutions on the phenyl ring adjacent to the indole structure.
  • Antimicrobial Activity
    • Another investigation highlighted the antimicrobial properties of related indole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via formylation of the parent indole scaffold. A common approach involves condensation reactions using ethyl 3-formyl-1H-indole-2-carboxylate with nucleophiles (e.g., 2-hydantoin or barbituric acid derivatives) under acidic reflux conditions (e.g., acetic acid, 3–5 hours) . Optimization includes varying nucleophile reactivity, temperature, and solvent polarity to improve yield. Characterization via 1^1H/13^13C NMR and HPLC-MS is recommended to confirm purity and regioselectivity.

Q. How can spectroscopic techniques distinguish between tautomeric forms or structural isomers of this compound?

  • Methodological Answer : 1^1H NMR is critical for identifying tautomers: aldehyde protons resonate at δ 9.5–10.5 ppm, while enolic protons (if keto-enol tautomerism occurs) appear at δ 12–14 ppm. IR spectroscopy (stretching frequencies for C=O at ~1700 cm1^{-1} and C=O of ester at ~1740 cm1^{-1}) and 13^13C NMR can resolve ambiguities in carbonyl positioning. X-ray crystallography provides definitive structural confirmation .

Q. What are the recommended protocols for crystallizing this compound, and how does solvent choice impact crystal quality?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) or mixed solvents (e.g., ethanol/water) often yields high-quality crystals. Solvent polarity affects hydrogen-bonding networks: polar solvents stabilize intermolecular interactions, while nonpolar solvents may favor π-π stacking. Use SHELXL for refinement and ORTEP-3 for visualization to analyze packing motifs .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational predictions and experimental observations for this compound’s conformation?

  • Methodological Answer : When molecular dynamics (MD) simulations conflict with experimental data (e.g., unexpected torsion angles), perform high-resolution X-ray diffraction (≤1.0 Å) to validate the structure. Use WinGX for data integration and SHELXL for refinement, applying restraints for disordered moieties. Compare electron density maps with DFT-optimized geometries to identify steric or electronic effects .

Q. What strategies are effective in analyzing hydrogen-bonding patterns and their role in stabilizing polymorphic forms?

  • Methodological Answer : Graph-set analysis (as per Etter’s rules) can classify hydrogen-bonding motifs (e.g., R22_2^2(8) rings). For polymorphs, compare unit cell parameters and hydrogen-bond donor/acceptor distances using Mercury software. Thermal analysis (DSC/TGA) and variable-temperature XRD can assess stability transitions influenced by H-bond networks .

Q. How do steric and electronic effects of substituents on the tetrahydroindole core influence reactivity in cross-coupling reactions?

  • Methodological Answer : Substituents at the 3-formyl position modulate electronic density at the indole C2/C3 positions. Use Hammett plots to correlate substituent σ values with reaction rates (e.g., Suzuki-Miyaura coupling). Steric hindrance from bulky groups (e.g., methyl at C6) may require ligand screening (e.g., XPhos vs. SPhos) to enhance catalytic efficiency. Monitor intermediates via LC-MS .

Q. What computational methods are suitable for predicting the compound’s thermodynamic properties (e.g., vapor pressure, solubility)?

  • Methodological Answer : COSMO-RS or UNIFAC models estimate solubility parameters in organic solvents. For vapor pressure, apply the Clausius-Clapeyron equation using enthalpy of vaporization data from molecular dynamics (MD) simulations. Validate predictions against experimental DSC (for melting points) and gravimetric analysis (for solubility) .

Data Contradiction & Troubleshooting

Q. How should researchers address discrepancies between theoretical and experimental 1^1H NMR chemical shifts?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational averaging. Recalculate shifts using DFT (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO). If unresolved, acquire NOESY/ROESY spectra to detect dynamic processes (e.g., ring puckering in the tetrahydroindole moiety) .

Q. When crystallographic R-factors remain high despite repeated refinement, what steps can improve the model?

  • Methodological Answer : High R-factors may indicate disorder or twinning. Use PLATON’s TWINLAWS to check for twinning. For disorder, apply split-atom refinement in SHELXL and incorporate anisotropic displacement parameters. If unresolved, collect low-temperature (100 K) data to reduce thermal motion artifacts .

Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC12_{12}H15_{15}NO3_3
Density~1.13–1.15 g/cm3^3 (predicted)
Boiling Point~420–425°C (estimated)
LogP (Octanol-Water)~2.1 (ChemAxon prediction)

Table 2 : Recommended Software for Structural Analysis

SoftwareApplicationReference
SHELXLCrystallographic refinement
ORTEP-3Crystal structure visualization
MercuryHydrogen-bonding analysis

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